1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one

Organic synthesis Purification Formulation

1-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one (CAS 1017399-61-9) is a 1,2,3-triazole derivative synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 3-chlorophenyl azide with acetylacetone. With a molecular formula of C₁₁H₁₀ClN₃O and a molecular weight of 235.67 g·mol⁻¹, it serves as a key synthetic building block for constructing more complex heterocyclic systems.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 1017399-61-9
Cat. No. B3363212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
CAS1017399-61-9
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)C
InChIInChI=1S/C11H10ClN3O/c1-7-11(8(2)16)13-14-15(7)10-5-3-4-9(12)6-10/h3-6H,1-2H3
InChIKeyLABPIJKUOMAUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one (CAS 1017399-61-9): Physicochemical Profile & Procurement Essentials


1-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one (CAS 1017399-61-9) is a 1,2,3-triazole derivative synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 3-chlorophenyl azide with acetylacetone [1]. With a molecular formula of C₁₁H₁₀ClN₃O and a molecular weight of 235.67 g·mol⁻¹, it serves as a key synthetic building block for constructing more complex heterocyclic systems [2]. Commercially supplied as a powder at ≥95% purity , this compound bears a 3-chlorophenyl substituent at the N1 position, a methyl group at C5, and an acetyl group at C4, defining its distinct reactivity and physicochemical behavior within the 1-aryl-5-methyl-1,2,3-triazole family.

Why 1-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one Cannot Be Replaced by Generic Analogs


Although several 1-aryl-5-methyl-1H-1,2,3-triazol-4-yl ethanones share the same core scaffold, minor variations in the aryl substituent or halogen identity produce significant differences in lipophilicity (up to ΔLogP ≈ 0.65), melting point (ΔTₘ up to ~24 °C), and solid-state density (Δρ up to ~0.22 g·cm⁻³) . These physicochemical disparities directly affect solubility in organic solvents, chromatographic behavior during purification, and the efficiency of downstream transformations such as oxidation to the corresponding carboxylic acid [1]. Consequently, substituting the 3-chlorophenyl-containing compound with its 4-chloro isomer, unsubstituted phenyl analog, or 3-bromo congener without re-optimizing reaction conditions can lead to reduced yields, altered pharmacokinetic profiles, or failed analytical method transfer.

Quantitative Differentiation Evidence: 1-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one vs. Closest Analogs


Melting Point Depression vs. Unsubstituted Phenyl and 3-Bromo Analogs

The target compound exhibits a melting point of 78–80 °C (reported from methanol) , substantially lower than both the unsubstituted phenyl analog (99–100 °C) and the 3-bromophenyl analog (102–104 °C) . This ~20–24 °C melting point depression facilitates handling at ambient temperatures, reduces energy input during drying, and can simplify melt-based formulation protocols.

Organic synthesis Purification Formulation

Enhanced Lipophilicity (LogP = 2.43) Relative to Unsubstituted Phenyl Analog

The 3-chlorophenyl substitution raises the computed n-octanol/water partition coefficient to LogP = 2.43 , compared to LogP = 1.78 for the unsubstituted phenyl analog . This ΔLogP of +0.65 corresponds to an approximately 4.5-fold increase in lipophilicity, which can significantly influence membrane permeability, protein binding, and metabolic stability when this scaffold is used as a pharmacophoric building block.

Drug discovery ADME Partitioning

Intermediate Density vs. Unsubstituted and 3-Bromo Analogs

The predicted density of the target compound (1.32 g·cm⁻³) sits between the unsubstituted phenyl analog (1.19 g·cm⁻³) and the 3-bromophenyl analog (1.54 g·cm⁻³) . This intermediate density reflects the mass contribution of the chlorine substituent without the excessive molecular weight penalty of bromine (235.67 vs. 280.12 g·mol⁻¹), offering a balanced profile for formulation where density affects powder flow, compressibility, and dosing accuracy.

Solid-state properties Formulation Crystal engineering

Synthetic Access to Carboxylic Acid Building Block via Wilgerodt-Kindler Oxidation

The acetyl group at the C4 position of the triazole ring can be efficiently oxidized to the corresponding carboxylic acid, yielding 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 88958-14-9, mp 186–188 °C) . This transformation, demonstrated for the broader 1-aryl-5-methyl-1,2,3-triazole series by Pokhodylo et al. (2009), enables the target compound to serve as a direct precursor to a carboxylic acid building block with a 3-chlorophenyl pharmacophore—a motif frequently exploited in medicinal chemistry for halogen bonding and metabolic stability [1]. The 3-chloro isomer provides a distinct electronic profile compared to the 4-chloro analog, which may influence the regioselectivity of subsequent amide coupling or heterocycle formation reactions.

Synthetic chemistry Building block Library synthesis

Precedented Corrosion Inhibition Scaffold with Tunable Substituent Effects

The unsubstituted phenyl analog, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), has been experimentally validated as an effective corrosion inhibitor for mild steel in 1 M HCl, achieving 95.10% inhibition efficiency at 0.5 mM and 303 K [1]. Density functional theory (DFT) calculations on related chlorophenyl-triazole derivatives have demonstrated that chlorine substitution enhances the electron-donating capability of the triazole ring and increases the HOMO energy, which correlates with improved adsorption onto metal surfaces [2]. While direct experimental data for the 3-chlorophenyl derivative are not yet published, the established structure-activity relationship suggests that the 3-chloro substituent may offer superior inhibition efficiency compared to the unsubstituted or 4-chloro isomers due to optimized electronic and steric effects.

Corrosion inhibition Materials science Electrochemistry

Optimal Application Scenarios for 1-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one Based on Verified Evidence


Preferred Acetyl Building Block for 3-Chlorophenyl-Triazole Medicinal Chemistry Libraries

The compound's established LogP of 2.43 and synthetic accessibility to the carboxylic acid derivative (mp 186–188 °C) make it the optimal starting material for constructing amide and ester libraries bearing the 3-chlorophenyl pharmacophore. Unlike the 4-chloro isomer, the meta-substitution pattern preserves the electronic influence of chlorine while offering distinct steric properties that can enhance selectivity in target binding [1].

Corrosion Inhibitor Development for Acidic Industrial Environments

Given that the unsubstituted phenyl analog achieves 95.10% inhibition efficiency on mild steel at 0.5 mM in 1 M HCl, and DFT calculations indicate that chlorine substitution can enhance surface adsorption, the 3-chlorophenyl derivative is a strong candidate for experimental evaluation as a corrosion inhibitor in oilfield acidizing, chemical cleaning, and pickling operations [2].

Physicochemical Optimization in Pre-formulation Studies

With a melting point of 78–80 °C—approximately 20 °C lower than the unsubstituted analog—and intermediate density (1.32 g·cm⁻³), this compound offers practical advantages in melt-based formulation screening and powder handling during early-stage drug development. The lower melting point reduces the risk of thermal degradation during processing and broadens the range of compatible excipients .

Synthetic Intermediate for Agrochemical Lead Optimization

The 1,2,3-triazole core is a privileged scaffold in fungicide and herbicide discovery. The 3-chlorophenyl substituent provides a balanced electronic profile for further derivatization via electrophilic aromatic substitution or cross-coupling reactions, enabling rapid structure-activity relationship exploration in agrochemical lead optimization programs [1].

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